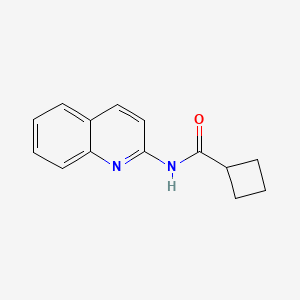
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system.
作用机制
The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one involves the selective inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one have been extensively studied in preclinical studies. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell activation and proliferation. This can be beneficial in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of solid tumors.
实验室实验的优点和局限性
The advantages of using 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one in lab experiments include its selectivity for BTK, which can lead to more accurate results. The compound has also been extensively studied in preclinical studies, which can provide a strong foundation for further research. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise for synthesis and handling, as well as the potential for off-target effects.
未来方向
There are several future directions for research on 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one. One direction is to further investigate its potential applications in the treatment of solid tumors. Another direction is to study its effects on other signaling pathways and enzymes, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's efficacy and selectivity.
合成方法
The synthesis of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride to form 2,3-dihydro-1-benzofuran-2-carboxylic acid. The carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methylpiperazine to form the final product, 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one.
科学研究应用
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in preclinical studies as a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential application in the treatment of solid tumors.
属性
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(17)15-6-7-16(9)14(18)12-8-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUDFBYJHXKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)

